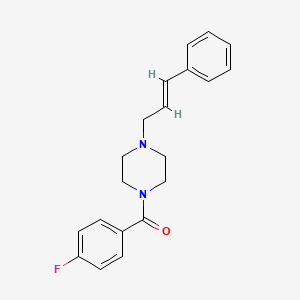

4-((2E)-3-phenylprop-2-enyl)piperazinyl 4-fluorophenyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

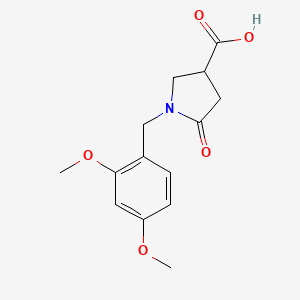

4-((2E)-3-phenylprop-2-enyl)piperazinyl 4-fluorophenyl ketone, also known as FP-PEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. FP-PEA belongs to the class of phenylethylamines and is structurally similar to amphetamines. However, unlike amphetamines, FP-PEA does not have any known stimulant effects. Instead, it has been found to have neuroprotective and nootropic properties.

Wissenschaftliche Forschungsanwendungen

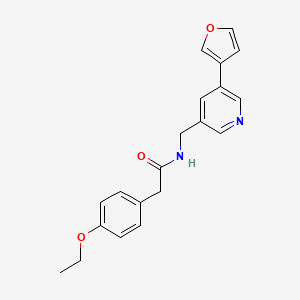

Synthesis and Structural Analysis

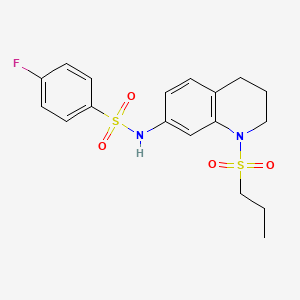

A general approach for synthesizing enantiomerically pure α-phenyl amino alcohols, including potential antipsychotic and bronchodilator compounds, utilizes asymmetric reduction of α-phenyl haloalkyl or aminoalkyl ketones, suggesting applications in the creation of complex therapeutic molecules (Ramachandran, Gong, & Brown, 1995). Similarly, the solvatochromic properties and solid-state structures of N-substituted phenyl-2-thienyl ketones, including those with fluorobenzoyl groups, have been extensively studied, indicating their potential for applications in materials science and molecular engineering (El-Sayed, Walfort, Lang, Poppitz, & Spange, 2005).

Polymer and Material Science

The synthesis and application of poly(phthalazinone ether sulfone ketone) copolymers for gas membrane separation highlight the relevance of fluorophenyl ketones in developing new materials with excellent gas separation properties (Jian, Dai, Zeng, & Xu, 1999). This is further supported by the preparation and properties study of hyperbranched poly(ether ketones), where monomers with varying phenylene units were synthesized and converted into polymers, showcasing their solubility and potential applications in various organic solvents (Morikawa, 1998).

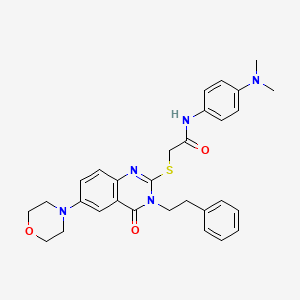

Catalysis and Chemical Transformations

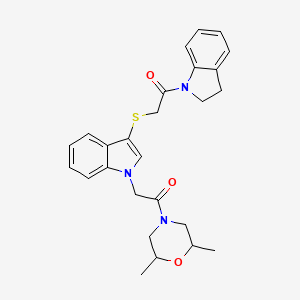

The rhodium-catalyzed hydroformylation of 1,1-bis(p-fluorophenyl)allyl or propargyl alcohol, a key step in the synthesis of neuroleptic agents, demonstrates the utility of fluorophenyl ketones in complex organic syntheses and pharmaceutical applications (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001). Moreover, the one-step synthesis of saturated spirocyclic N-heterocycles combining cyclic ketones and stannyl amine protocol reagents underlines the importance of these compounds in drug discovery and development (Siau & Bode, 2014).

Photophysical Properties and Logic Gates

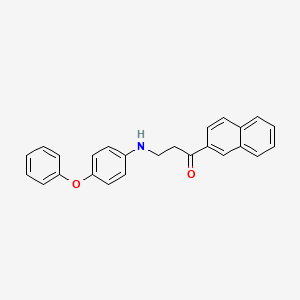

Investigations into solvent-polarity reconfigurable fluorescent logic gates based on compounds comprising a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor reveal potential applications in biochemical sensing and logic gate technology (Gauci & Magri, 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O/c21-19-10-8-18(9-11-19)20(24)23-15-13-22(14-16-23)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVBRCPMEROZKJ-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2E)-3-phenylprop-2-enyl)piperazinyl 4-fluorophenyl ketone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2913924.png)

![(E)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2913928.png)

![O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine](/img/structure/B2913929.png)

![4-[3,5-Bis(trifluoromethyl)phenyl]-3-chlorobutan-2-one](/img/structure/B2913935.png)

![4-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2913944.png)